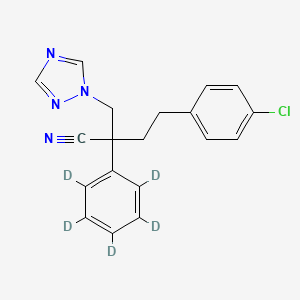
Fenbuconazole (phenyl D5)
Vue d'ensemble
Description
Fenbuconazole, also known as RH 7592 , is a triazole fungicide . It exhibits systemic , protectant , and curative actions. Its low aqueous solubility makes it soluble in various organic solvents, and it is non-volatile . Depending on local conditions, fenbuconazole can persist in both soil and water systems. Notably, it is not expected to leach to groundwater due to its physico-chemical properties .
Molecular Structure Analysis
Fenbuconazole is a chiral molecule , existing as a racemate of the R- and S-forms. Its chemical formula is C₁₉H₁₇ClN₄ , and the canonical SMILES representation is: C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N .
Applications De Recherche Scientifique
Fongicide agricole
Fenbuconazole est largement utilisé en agriculture pour contrôler une variété de maladies. Il est efficace contre l’oïdium, la pourriture noire, la gale, la rouille, la carie et les taches foliaires . Son application s’étend à diverses cultures, y compris les céréales, les vignes, les fruits à pépins, les fruits à noyau, les bananes, les pacanes et le riz .
Analyse du devenir environnemental
La persistance du composé dans les sols et les systèmes aquatiques fait l’objet d’études sur le devenir environnemental. Fenbuconazole a une faible solubilité aqueuse mais est soluble dans de nombreux solvants organiques, ce qui influence son comportement dans l’environnement .
Recherche écotoxicologique
Fenbuconazole présente une toxicité modérée pour les espèces aquatiques, les vers de terre et les abeilles. La recherche dans ce domaine se concentre sur la compréhension des effets aigus et chroniques de ce fongicide sur les organismes non ciblés .
Évaluation des risques pour la santé humaine
Les études sur le fenbuconazole comprennent également la toxicité mammalienne et les effets potentiels de perturbation endocrinienne. La toxicité chronique du composé pour les mammifères est particulièrement préoccupante, ce qui a nécessité des évaluations détaillées des risques .
Analyse des résidus de pesticides
L’analyse des résidus est cruciale pour garantir la sécurité alimentaire. Les résidus de fenbuconazole sont surveillés dans les produits alimentaires pour prévenir une exposition au-dessus du seuil de sécurité .
Études sur la contamination des eaux souterraines
En raison de ses propriétés chimiques, fenbuconazole ne devrait pas se lixivier dans les eaux souterraines. Cependant, le potentiel de transport lié aux particules est élevé, ce qui en fait un sujet important pour les études sur la contamination des eaux souterraines .
Surveillance de la qualité de l’air
Bien que fenbuconazole ne soit pas volatile, sa présence dans l’air sous forme de particules est préoccupante pour la surveillance de la qualité de l’air, en particulier dans les régions agricoles .
Développement de méthodes analytiques
La synthèse de versions marquées au deutérium stable de fenbuconazole, telles que Fenbuconazole (phenyl D5), aide au développement de méthodes analytiques pour les tests environnementaux .
Mécanisme D'action
Target of Action
Fenbuconazole (phenyl D5) is a triazole fungicide . The primary targets of Fenbuconazole (phenyl D5) are fungi, specifically those causing diseases such as powdery mildew, black rot, and scab . The compound acts systemically and has both protectant and curative actions .
Mode of Action
Fenbuconazole (phenyl D5) interacts with its targets by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol biosynthesis leads to changes in membrane permeability and function, ultimately resulting in the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Fenbuconazole (phenyl D5) is the ergosterol biosynthesis pathway . By inhibiting the enzyme involved in this pathway, Fenbuconazole (phenyl D5) prevents the production of ergosterol, leading to a disruption in fungal cell membrane integrity and function . The downstream effects include impaired cell growth and replication, leading to the eventual death of the fungal cells .
Pharmacokinetics
Fenbuconazole (phenyl D5) has a low aqueous solubility but is soluble in many organic solvents . . These properties impact the bioavailability of Fenbuconazole (phenyl D5), influencing its distribution in the environment and its accessibility to target organisms.
Result of Action
The molecular and cellular effects of Fenbuconazole (phenyl D5)'s action include changes in fungal cell membrane permeability and function due to the disruption of ergosterol biosynthesis . This leads to impaired cell growth and replication, and ultimately, the death of the fungal cells .
Action Environment
The action, efficacy, and stability of Fenbuconazole (phenyl D5) can be influenced by various environmental factors. For instance, its persistence in soil and water systems can vary depending on local conditions . Furthermore, its potential for particle-bound transport is high, suggesting that it can be transported to non-target areas, potentially affecting its efficacy .
Analyse Biochimique
Biochemical Properties
Fenbuconazole (phenyl D5) plays a crucial role in biochemical reactions by inhibiting sterol biosynthesis in fungi. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes . The compound interacts with enzymes such as cytochrome P450, specifically targeting the enzyme lanosterol 14α-demethylase. This interaction prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .
Cellular Effects
Fenbuconazole (phenyl D5) affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Fenbuconazole (phenyl D5) has been shown to interact with estrogen receptors, influencing gene expression and cellular proliferation . Additionally, it can induce liver toxicity and changes in clinical chemistry in animal models .
Molecular Mechanism
The molecular mechanism of Fenbuconazole (phenyl D5) involves binding to the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and leading to the accumulation of toxic sterol intermediates. These intermediates disrupt cell membrane integrity and function, ultimately causing fungal cell death . Fenbuconazole (phenyl D5) also represses the transcription of the cholesterol 7-alpha-hydroxylase gene (CYP7A1) through the induction of NR0B2 or FGF19 expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenbuconazole (phenyl D5) change over time. The compound is rapidly absorbed and eliminated, primarily through biliary excretion . It has low acute toxicity but can induce chronic toxicity with prolonged exposure . Long-term effects observed in in vitro and in vivo studies include liver toxicity, changes in body weight gain, and alterations in clinical chemistry . Fenbuconazole (phenyl D5) is stable under various conditions but can degrade over time, affecting its efficacy .
Dosage Effects in Animal Models
The effects of Fenbuconazole (phenyl D5) vary with different dosages in animal models. At low doses, the compound has minimal toxicity, but at high doses, it can induce liver toxicity, kidney toxicity, and changes in clinical chemistry . In reproductive toxicity studies, high doses of Fenbuconazole (phenyl D5) reduced the number of dams delivering live young and increased the number of stillborns . The no-observed-adverse-effect level (NOAEL) for chronic toxicity in rats is 3 mg/kg body weight per day .
Metabolic Pathways
Fenbuconazole (phenyl D5) is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of various metabolites, including triazole derivatives . These metabolites are excreted mainly in the feces, with minimal retention in tissues . Fenbuconazole (phenyl D5) also affects the metabolism of other compounds by inhibiting cytochrome P450 enzymes involved in the metabolism of steroids, fatty acids, and xenobiotics .
Transport and Distribution
Fenbuconazole (phenyl D5) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, affecting its localization and accumulation in specific tissues . The compound is predominantly found in the liver, kidneys, and adipose tissues, with lower concentrations in other organs . Fenbuconazole (phenyl D5) is also transported across cell membranes, influencing its intracellular distribution .
Subcellular Localization
The subcellular localization of Fenbuconazole (phenyl D5) is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Fenbuconazole (phenyl D5) can also accumulate in the nucleus, affecting gene expression and cellular function .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044315 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398066-06-2 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




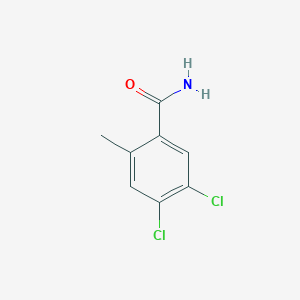



![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

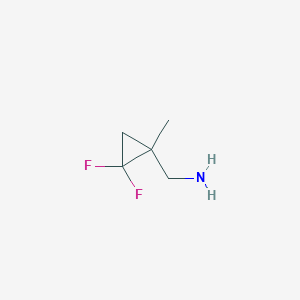
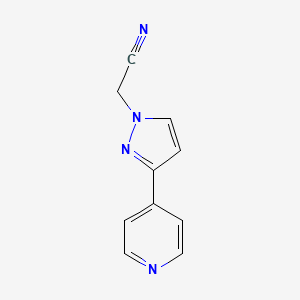

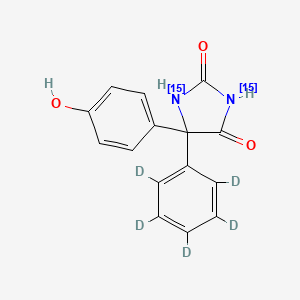
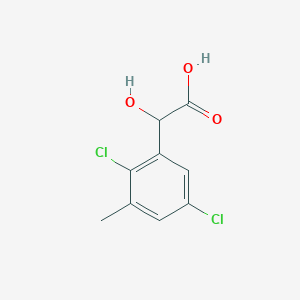
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
